![molecular formula C30H44O4 B169671 3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid CAS No. 136040-43-2](/img/structure/B169671.png)
3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid
描述
This compound has garnered attention due to its notable biological activities, including anti-inflammatory and antioxidant properties . 3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid is a part of traditional Tujia medicine and has been used for its therapeutic effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid involves the extraction from the plant Kadsura heteroclita. The process typically includes the following steps :
Extraction: The plant material is subjected to solvent extraction using solvents like ethanol or methanol.
Purification: The crude extract is then purified using chromatographic techniques such as column chromatography.
Isolation: this compound is isolated from the purified extract through crystallization or other separation methods.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the purity and yield of the compound .
化学反应分析
Types of Reactions
3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
科学研究应用
3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying triterpenoid synthesis and reactions.
Biology: this compound is studied for its effects on cellular processes and its potential as a bioactive compound.
Industry: It is used in the development of pharmaceuticals and nutraceuticals.
作用机制
3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid exerts its effects through multiple pathways:
Anti-inflammatory: It inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.
Antioxidant: This compound enhances the activity of antioxidant enzymes and reduces oxidative stress.
Gut-Brain Axis: It modulates the gut microbiota, particularly increasing the abundance of Akkermansia species, which in turn influences brain function.
相似化合物的比较
3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid is compared with other triterpenoids such as:
Schisanlactone I: Another triterpenoid with similar biological activities.
Schinalactone D: Exhibits similar anti-inflammatory properties.
Kadsuphilactone B: Known for its cytotoxic activity against cancer cell lines.
This compound stands out due to its unique combination of anti-inflammatory, antioxidant, and gut-brain axis modulation properties, making it a promising compound for further research and development .
属性
IUPAC Name |
3-[(1S,4R,5R,8S,9S,12S,13R)-4,8-dimethyl-5-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-12-prop-1-en-2-yl-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-18(2)21-8-10-24-28(6)13-11-22(20(4)23-9-7-19(3)26(33)34-23)27(28,5)15-16-30(24)17-29(21,30)14-12-25(31)32/h7,20-24H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,24-,27+,28-,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSQKAFYPICCAZ-PTWMZBRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC45C3CCC(C4(C5)CCC(=O)O)C(=C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@H]([C@]4(C5)CCC(=O)O)C(=C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the origin of Schisanlactone E?
A1: Schisanlactone E is a naturally occurring triterpenoid primarily isolated from the leaves and stems of Kadsura longipedunculata (family Schisandraceae). [] It has also been found in other Kadsura species like Kadsura heteroclita and Kadsura polysperma. [, ]
Q2: How is Schisanlactone E detected and quantified in plant material?
A3: High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) has been successfully employed for the simultaneous determination of Schisanlactone E alongside other major constituents in Kadsura heteroclita stems. [] This method offers a sensitive and accurate approach for quality control and analysis of this compound in plant extracts.
Q3: What is the molecular formula and weight of Schisanlactone E?
A4: The molecular formula of Schisanlactone E is C30H46O4, and its molecular weight is 466.68 g/mol. []
Q4: What are the potential metabolic transformations of Schisanlactone E?
A5: Research indicates that the fungus Cunninghamella blakesleana AS 3.970 can biotransform Schisanlactone E into various metabolites. [] This biotransformation process could potentially lead to the formation of derivatives with altered pharmacological activities.
Q5: Has the pharmacokinetic profile of Schisanlactone E been studied?
A6: Yes, a study investigated the pharmacokinetics, bioavailability, excretion, and metabolism of Schisanlactone E in rats using advanced analytical techniques like ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) and high-resolution mass spectrometry (UHPLC-Q-Orbitrap HRMS). [] This research provides valuable insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile in a living system.
Q6: Have any novel compounds been discovered in relation to Schisanlactone E?
A7: Yes, during the study of Kadsura heteroclita, researchers discovered several new cyclolanostane triterpenoids, including heteroclitalactones A-E and heteroclic acid. These compounds were structurally related to Schisanlactone E and exhibited cytotoxic activity against various human tumor cell lines. [] This discovery highlights the potential of Kadsura species as a source of novel bioactive compounds. Additionally, two new triterpene lactones, polysperlactones A and B, were isolated from Kadsura polysperma alongside Schisanlactone E. These compounds exhibit unique structural features, further expanding the diversity of metabolites found in this genus. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


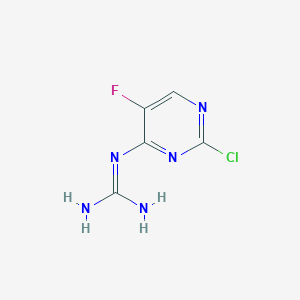
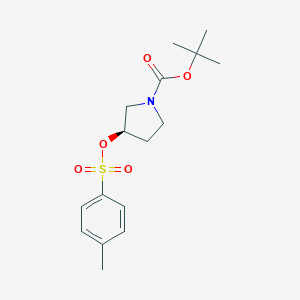
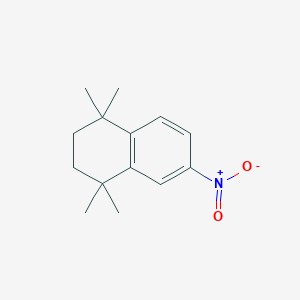
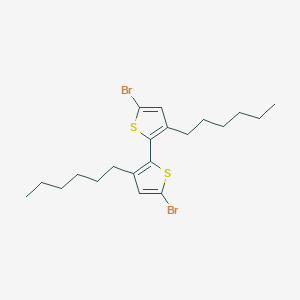
![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)
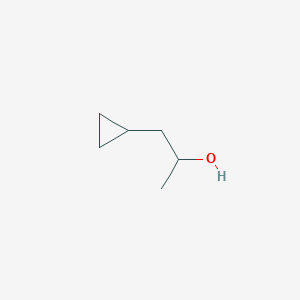
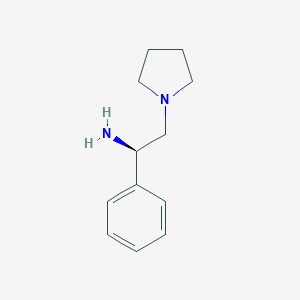
![2-mercapto-3-methyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B169612.png)

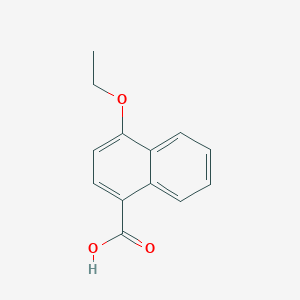
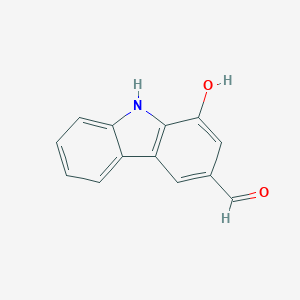

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)
